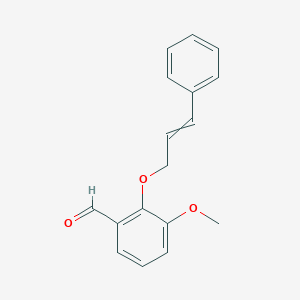
3-Methoxy-2-(3-phenylprop-2-enoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-(3-phenylprop-2-enoxy)benzaldehyde is an organic compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . This compound is characterized by the presence of a methoxy group, a phenylprop-2-enoxy group, and a benzaldehyde moiety. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(3-phenylprop-2-enoxy)benzaldehyde typically involves the reaction of 3-methoxysalicylaldehyde with cinnamyl bromide in the presence of potassium carbonate in acetone. The reaction is carried out under heating conditions for 24 hours . The yield of this reaction is approximately 71% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-(3-phenylprop-2-enoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of 3-methoxy-2-(3-phenylprop-2-enoxy)benzoic acid.
Reduction: Formation of 3-methoxy-2-(3-phenylprop-2-enoxy)benzyl alcohol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
3-Methoxy-2-(3-phenylprop-2-enoxy)benzaldehyde is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a specialty product for studying protein interactions and functions.
Medicinal Chemistry: Investigated for potential therapeutic properties and interactions with biological targets.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-(3-phenylprop-2-enoxy)benzaldehyde is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research. Further studies are needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde: Similar structure with the methoxy group at a different position.
3-Methoxy-2-(3-phenylprop-2-enyl)benzaldehyde: Similar structure without the enoxy linkage.
Uniqueness
3-Methoxy-2-(3-phenylprop-2-enoxy)benzaldehyde is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a valuable compound for various research applications, particularly in the study of protein interactions and material science.
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
3-methoxy-2-(3-phenylprop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-5-10-15(13-18)17(16)20-12-6-9-14-7-3-2-4-8-14/h2-11,13H,12H2,1H3 |
Clave InChI |
OXLZMGXXXHJDMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OCC=CC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Methylbutan-2-yl)-2-(2-nitrophenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485600.png)
![1-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]-N-methylmethanamine](/img/structure/B12485606.png)
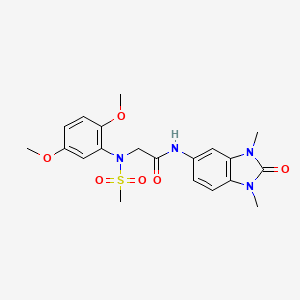
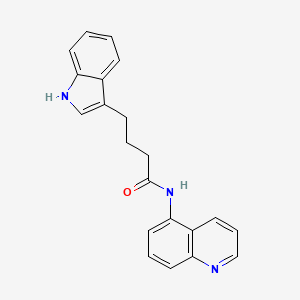
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B12485621.png)
![ethyl 4-methyl-2-({[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12485625.png)
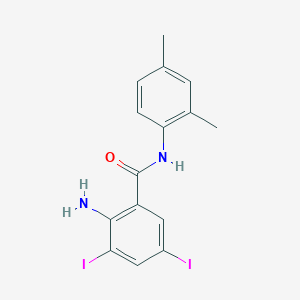
![N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B12485648.png)
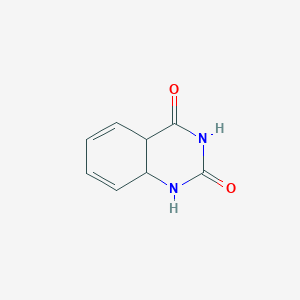
![3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12485654.png)
![4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12485673.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485682.png)
